molecular formula C8H6ClFO B064128 4'-Chloro-2'-fluoroacetophenone CAS No. 175711-83-8

4'-Chloro-2'-fluoroacetophenone

Cat. No. B064128
M. Wt: 172.58 g/mol
InChI Key: OIGMDNONQJGUCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-chloro-2'-fluoroacetophenone-like compounds often involves the reaction of fluorinated and chlorinated aromatic compounds. For example, one study describes the synthesis of a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol with sodium hydroxide, highlighting the role of halogenated acetophenones in organic synthesis (Najiya et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and spectroscopic methods, including FT-IR and NMR. The study by Najiya et al. detailed the crystal structure and vibrational wavenumbers calculated using HF and DFT methods, providing insights into the geometric parameters and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization.

Chemical Reactions and Properties

4'-Chloro-2'-fluoroacetophenone and related compounds participate in various chemical reactions, including electrophilic and nucleophilic fluorination, which alters their physical and chemical properties. For instance, electrophilic fluorination using Selectfluor leads to high to moderate yields depending on the substituents, showcasing the compound's reactivity towards fluorination agents (Fuglseth et al., 2008).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in various solvents and conditions. Studies like the one conducted by Wang et al. on the fluorination effects in 4-fluoroacetophenone provide valuable data on how fluorination impacts the compound's physical characteristics and intermolecular non-covalent interactions (Wang et al., 2023).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • 4’-Chloro-2’-fluoroacetophenone is used as an intermediate in the synthesis of pharmaceuticals .
  • Dye Synthesis

    • This compound is also used in the synthesis of dyes .
  • Pesticide Synthesis

    • 4’-Chloro-2’-fluoroacetophenone is used as an intermediate in the synthesis of pesticides .
  • Organic Chemistry Reagent

    • It is used as a reagent in organic chemistry .
  • Polymerization Catalyst

    • 4’-Chloro-2’-fluoroacetophenone is used as a catalyst in polymerization reactions .
  • Synthesis of S-(phenacyl)glutathiones

    • 4’-Chloro-2’-fluoroacetophenone can be used in the synthesis of S-(phenacyl)glutathiones .
  • Synthesis of 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone

    • This compound can be synthesized using 4’-Chloro-2’-fluoroacetophenone .
    • The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
    • The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Synthesis of S-(phenacyl)glutathiones

    • 4’-Chloro-2’-fluoroacetophenone can be used in the synthesis of S-(phenacyl)glutathiones .
  • Synthesis of 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone

    • This compound can be synthesized using 4’-Chloro-2’-fluoroacetophenone .
    • The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
    • The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Synthesis of Ascididemin

    • 2′-Fluoroacetophenone, a compound similar to 4’-Chloro-2’-fluoroacetophenone, was used as a starting reagent in the synthesis of ascididemin .

Safety And Hazards

4’-Chloro-2’-fluoroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

4’-Chloro-2’-fluoroacetophenone is an extremely versatile compound, with many potential applications in a wide variety of industries . It is used as a precursor in the synthesis of drugs such as antifungals, antibiotics, and anticoagulants . It can also be used as an intermediate in the production of certain analgesics and antipyretics . In the dye industry, 4’-Chloro-2’-fluoroacetophenone is used as an intermediate to produce organic dyes for use in textiles, plastics, and paper .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMDNONQJGUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567213
Record name 1-(4-Chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2'-fluoroacetophenone

CAS RN

175711-83-8
Record name 1-(4-Chloro-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175711-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the above benzamide (1 eq) in CH2Cl2 (0.5 M) at 0° C. was added 3M/Et2O MeMgBr (1.25 eq). The reaction mixture was slowly warmed to rt over a 2 hrs period, quenched with 0.5 M aqueous citric acid and extracted with Et2O. The combined organic layers were washed with brine, dried over MgSO4 and concentrated. The residue was purified by flash chromatography on silica gel eluted with 20% EtOAc/hexane to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JI Lee - Journal of the Korean Chemical Society, 2014 - koreascience.kr
Thioflavanones (2-phenylthiochroman-4-ones) 은 flavanones 의 sulfur 유사체로서 자연계에서 발견되지는 않았으나 다양한 약리작용으로 인하여 관심을 끌어 왔다. 1 Thioflavanone 은세포…
Number of citations: 0 koreascience.kr
J Hu - 2002 - search.proquest.com
INVESTIGATIONS IN SELECTIVE FLUORINATIONS: NOVEL SYNTHETIC METHODOLOGIES AND MATERIAL SYNTHESES Copyright 2002 by Jinbo Hu A Dis Page 1 …
Number of citations: 0 search.proquest.com
GKS Prakash, J Hu, GA Olah - Journal of Fluorine chemistry, 2001 - Elsevier
Di- and monofluoromethyl ketones were prepared from the readily available trifluoromethyl ketones in high yields. Magnesium metal mediated reductive defluorination readily generates …
Number of citations: 104 www.sciencedirect.com

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